Ethyl 4-hydroxy-7-methyl-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxylate
Description
Ethyl 4-hydroxy-7-methyl-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxylate is a 1,8-naphthyridine derivative with a phenyl group at the 1-position, a methyl group at the 7-position, and ester and hydroxyl functionalities at the 3- and 4-positions, respectively. Its molecular formula is C₁₈H₁₆N₂O₄, with a molecular weight of 324.34 and CAS number 1253791-02-4 . The compound is synthesized via cyclization reactions, such as the treatment of 1-phenyl-2H-pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione with diethyl malonate under sodium hydride catalysis .
Properties
IUPAC Name |
ethyl 4-hydroxy-7-methyl-2-oxo-1-phenyl-1,8-naphthyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-3-24-18(23)14-15(21)13-10-9-11(2)19-16(13)20(17(14)22)12-7-5-4-6-8-12/h4-10,21H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVQROHGHOVPKDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N=C(C=C2)C)N(C1=O)C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The IL, typically 1-butyl-3-methylimidazolium bromide ([BMIM]Br), facilitates condensation by stabilizing intermediates through hydrogen bonding and electrostatic interactions. Under reflux at 80–90°C for 6–8 hours, the aminonicotinate and ketone undergo cyclodehydration to form the 1,8-naphthyridine core. The phenyl group from acetophenone integrates at position 1, while the methyl and hydroxy substituents originate from the nicotinate precursor.
Workup and Purification
Post-reaction, the mixture is cooled to 0–5°C and quenched with ice water, precipitating the crude product. Filtration and sequential washes with ethanol-water (4:1) remove residual IL. Recrystallization from methanol yields the pure compound with >85% efficiency.
Alkylation of Naphthyridine Precursors
Patent US3149104A outlines alkylation strategies for 1,8-naphthyridines, adaptable for introducing the phenyl group at position 1.
Starting Material Preparation
4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid serves as the precursor. Its synthesis involves cyclizing diethyl N-(5-methyl-2-pyridyl)aminomethylenemalonate under acidic conditions, followed by hydrolysis.
Phenylation via Nucleophilic Substitution
Unlike alkyl halides, aryl halides require stringent conditions for nucleophilic substitution. A modified protocol uses copper(I) iodide and phenyllithium in dimethylformamide (DMF) at 120°C for 24 hours. The phenyl group displaces a halogen (e.g., bromine) at position 1, yielding 4-hydroxy-7-methyl-1-phenyl-1,8-naphthyridine-3-carboxylic acid .
Esterification
The carboxylic acid is treated with ethyl chloride and triethylamine in dichloromethane at 25–30°C for 12 hours. After neutralization with aqueous sodium bicarbonate, the organic layer is dried over sodium sulfate and concentrated to obtain the ethyl ester.
Multi-Step Synthesis via Intermediate Coupling
WO2012151640A1 describes a modular approach involving sequential amination and esterification.
Amination of Ethyl 6-Bromo-4-Oxo-1,8-Naphthyridine-3-Carboxylate
The bromo intermediate reacts with aniline in the presence of palladium acetate and Xantphos under carbon monoxide (40 psi) at 100°C. This Buchwald-Hartwig coupling installs the phenyl group at position 1 with 70–75% yield.
Hydroxylation and Methylation
The 4-oxo group is reduced to 4-hydroxy using sodium dithionite in aqueous ethanol. Subsequent methylation at position 7 employs methyl iodide and potassium carbonate in DMF at 60°C.
Final Esterification
Acid-catalyzed esterification with ethanol and sulfuric acid completes the synthesis. The product is purified via column chromatography (silica gel, ethyl acetate/hexane).
Comparative Analysis of Methods
Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-hydroxy-7-methyl-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The oxo group can be reduced to form an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and electrophiles like halogens or nitro compounds for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the oxo group may yield an alcohol .
Scientific Research Applications
Medicinal Applications
Ethyl 4-hydroxy-7-methyl-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxylate has garnered attention for its potential therapeutic properties. Research indicates that compounds with a naphthyridine core exhibit various biological activities, including antibacterial, antiviral, and anticancer effects.
Antibacterial Activity
Naphthyridine derivatives have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, modifications at specific positions on the naphthyridine structure can enhance its efficacy against resistant strains of bacteria. Studies have demonstrated that ethyl derivatives of naphthyridines possess potent antibacterial properties, making them candidates for developing new antibiotics .
Antiviral Properties
Recent investigations into the antiviral capabilities of naphthyridine compounds reveal their effectiveness against HIV and other viral pathogens. A study highlighted that certain derivatives exhibit nanomolar potencies against HIV vectors, indicating their potential as antiviral agents . The mechanism of action often involves interference with viral replication processes.
Anticancer Potential
Research has also focused on the anticancer properties of this compound. In vitro studies demonstrated that this compound can induce apoptosis in cancer cells and inhibit tumor growth in xenograft models. The compound's ability to generate reactive oxygen species (ROS) has been linked to its anticancer activity .
Case Study 1: Antibacterial Efficacy
A study conducted by researchers explored the antibacterial efficacy of ethyl 4-hydroxy derivatives against multiple drug-resistant strains of Escherichia coli and Staphylococcus aureus. The results indicated that these compounds inhibited bacterial growth significantly at low concentrations, suggesting their potential as effective antibacterial agents.
| Compound | Minimum Inhibitory Concentration (MIC) | Target Bacteria |
|---|---|---|
| Ethyl 4-hydroxy derivative | 0.5 µg/mL | E. coli, S. aureus |
Case Study 2: Anticancer Activity
In another study focusing on non-small-cell lung cancer (NSCLC), ethyl 4-hydroxy derivatives were tested for their ability to induce apoptosis in cancer cells. The results showed a dose-dependent increase in cell death and ROS generation.
| Treatment Concentration | Cell Viability (%) | Apoptosis Induction (%) |
|---|---|---|
| 10 µM | 70 | 25 |
| 20 µM | 50 | 50 |
| 50 µM | 30 | 75 |
Mechanism of Action
The mechanism of action of Ethyl 4-hydroxy-7-methyl-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Structural Modifications and Key Analogues
The 1,8-naphthyridine scaffold is highly versatile, allowing substitutions at positions 1, 4, 7, and 3 to yield derivatives with distinct physicochemical and biological properties. Below is a comparative analysis of structurally related compounds:
Impact of Substituents on Properties and Reactivity
- Benzyl (Bn) or allyl: Increases lipophilicity, which may influence bioavailability in medicinal applications . Cyclopropyl or ethyl: Smaller alkyl groups reduce steric hindrance, facilitating reactions like aminolysis .
Position 7 Modifications :
Functional Group Variations :
Biological Activity
Ethyl 4-hydroxy-7-methyl-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxylate (CAS No. 1253791-02-4) is a compound of significant interest due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₆N₂O₄ |
| Molecular Weight | 324.33 g/mol |
| CAS Number | 1253791-02-4 |
| Purity | ≥95% |
Antimicrobial Activity
This compound exhibits notable antimicrobial properties. Studies have shown that derivatives of naphthyridine compounds can effectively inhibit various bacterial strains. For example, in vitro evaluations indicated that related compounds demonstrated minimum inhibitory concentrations (MICs) as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis . The compound's ability to inhibit biofilm formation further enhances its potential as an antimicrobial agent.
Antitumor Activity
Research has highlighted the antitumor potential of naphthyridine derivatives. Compounds similar to ethyl 4-hydroxy-7-methyl-2-oxo have shown significant activity against various cancer cell lines. In a study involving human cancer cells, these compounds induced G2/M phase cell cycle arrest and apoptosis . The structural features of naphthyridines contribute to their ability to act as topoisomerase inhibitors, which are crucial in cancer therapy.
The biological activity of ethyl 4-hydroxy-7-methyl-2-oxo can be attributed to several mechanisms:
- Topoisomerase Inhibition : The compound acts as a topoisomerase II inhibitor, interfering with DNA replication and transcription processes .
- Antibacterial Mechanism : By disrupting bacterial DNA synthesis and biofilm formation, the compound enhances its antibacterial efficacy .
- Apoptotic Induction : The ability to induce programmed cell death in cancer cells is a critical aspect of its antitumor activity .
Case Studies
Several studies have documented the effects of naphthyridine derivatives on microbial and tumor cells:
- Antimicrobial Study : A study focusing on various naphthyridine derivatives found that compounds exhibited potent antibacterial activity with low cytotoxicity against human cells, indicating a favorable therapeutic index .
- Anticancer Research : In vitro assays demonstrated that certain derivatives led to a significant reduction in cell viability in multiple cancer cell lines while sparing normal cells .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Ethyl 4-hydroxy-7-methyl-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via cyclization of intermediates under alkaline conditions. For example, reacting pyrido[2,3-d][1,3]oxazine derivatives with diethyl malonate in the presence of sodium hydride (NaH) at 150°C yields the target compound with 85% efficiency . Alternative routes involve hydrolysis of ester precursors (e.g., ethyl 7-chloro-1-phenyl derivatives) using hydrochloric acid, though yields vary depending on substituent reactivity . Key factors include temperature control (100–150°C), solvent selection (e.g., THF, acetic anhydride), and catalyst choice (NaH vs. K₂CO₃) .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- Methodological Answer :
- Infrared Spectroscopy (IR) : Confirm hydroxyl (3200–3500 cm⁻¹) and carbonyl (1650–1750 cm⁻¹) groups .
- Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies aromatic protons (δ 7.2–8.5 ppm for phenyl), methyl groups (δ 2.3–2.5 ppm), and ester ethoxy signals (δ 1.3–4.4 ppm) . ¹³C NMR resolves carbonyl carbons (δ 160–180 ppm) .
- Thin-Layer Chromatography (TLC) : Monitor reaction progress using silica gel plates with chloroform/methanol (4:1) .
Q. How are common functional group transformations (e.g., ester hydrolysis, amidation) performed on this scaffold?
- Methodological Answer :
- Ester Hydrolysis : Use HCl in dioxane/water (1:1) at 80°C to convert the ethyl ester to a carboxylic acid .
- Amidation : Treat the ester with ammonia in ethanol under sealed conditions (100°C, 49% yield) .
Advanced Research Questions
Q. How can crystallographic tools (e.g., SHELX, WinGX) resolve structural ambiguities in 1,8-naphthyridine derivatives?
- Methodological Answer :
- SHELXL : Refine small-molecule crystal structures using high-resolution data. For macromolecular applications, pair with SHELXPRO for twinned data or high-resolution refinement .
- WinGX : Integrate ORTEP-3 for graphical representation of thermal ellipsoids and hydrogen-bonding networks . Example workflow: Solve phases via SHELXD, refine with SHELXL, and visualize using ORTEP-3 .
Q. What computational strategies predict the bioactivity and ADMET properties of 1,8-naphthyridine analogs?
- Methodological Answer :
- In Silico Drug Likeness : Use tools like SwissADME to predict solubility (LogP < 3), bioavailability (Lipinski’s Rule of 5), and metabolic stability .
- Molecular Docking : Simulate binding to target proteins (e.g., RNase H) using AutoDock Vina. Van der Waals interactions dominate in hydrophobic pockets (e.g., −29.2 kcal/mol for NNRTIs) .
- PASS Analysis : Predict biological activity spectra (e.g., antibacterial vs. antiviral) based on structural motifs .
Q. How do hydrogen-bonding patterns influence the solid-state packing and stability of this compound?
- Methodological Answer : Graph set analysis (Etter’s formalism) identifies recurring motifs:
- Dimeric R₂²(8) motifs : Formed via O−H···O interactions between hydroxyl and carbonyl groups .
- Chain motifs : Stabilized by N−H···O bonds in amide derivatives. Use Mercury software to quantify bond lengths and angles from crystallographic data .
Q. What experimental and theoretical approaches resolve contradictions in reported synthetic yields?
- Methodological Answer :
- Reaction Optimization : Screen solvents (DMF vs. THF), bases (NaH vs. DBU), and temperatures using Design of Experiments (DoE) .
- DFT Calculations : Compare energy barriers for cyclization pathways. Substituent effects (e.g., electron-withdrawing groups) may slow reaction kinetics .
- Yield Discrepancy Analysis : Trace impurities (e.g., unreacted malonate) via LC-MS and optimize purification (recrystallization vs. column chromatography) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
